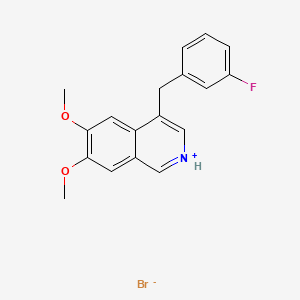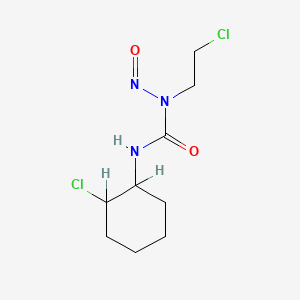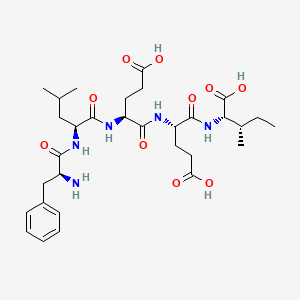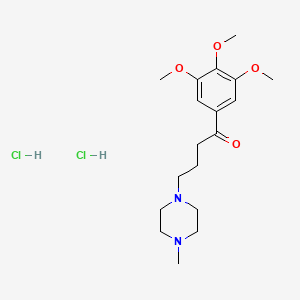
9-(3-Methoxyphenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Methoxyphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by a fluorene core substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Methoxyphenyl)-9H-fluorene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 9-bromo-9H-fluorene and 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
9-(3-Methoxyphenyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The fluorene core can be reduced to form dihydrofluorene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: 9-(3-Hydroxyphenyl)-9H-fluorene
Reduction: 9-(3-Methoxyphenyl)-9,10-dihydrofluorene
Substitution: Various substituted fluorenes depending on the nucleophile used
Scientific Research Applications
9-(3-Methoxyphenyl)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 9-(3-Methoxyphenyl)-9H-fluorene is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with cellular proteins and enzymes, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Phenyl-9H-fluorene
- 9-(4-Methoxyphenyl)-9H-fluorene
- 9-(3-Hydroxyphenyl)-9H-fluorene
Uniqueness
9-(3-Methoxyphenyl)-9H-fluorene is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This substitution can influence the compound’s electronic properties, making it distinct from other similar compounds. For example, the methoxy group can donate electron density through resonance, potentially enhancing the compound’s reactivity in certain chemical reactions .
Properties
CAS No. |
32377-13-2 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
9-(3-methoxyphenyl)-9H-fluorene |
InChI |
InChI=1S/C20H16O/c1-21-15-8-6-7-14(13-15)20-18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-13,20H,1H3 |
InChI Key |
NXKJXQSGZPIVBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)



![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)


